molecular formula C20H23N3O2S2 B2770113 N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260909-88-3

N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2770113
CAS No.: 1260909-88-3
M. Wt: 401.54
InChI Key: PZMYYRFWGVTUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is explored in crystallographic studies to understand its structural properties. Compounds similar in structure, featuring 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit folded conformations due to intramolecular interactions, as demonstrated in the crystal structures of related compounds. These findings highlight the compound's potential for further exploration in material science and crystal engineering (Subasri et al., 2017), (Subasri et al., 2016).

Dual Inhibitory Potential in Cancer Research

Research on derivatives of similar molecular structures has shown significant promise in cancer treatment, particularly as dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds, through their inhibitory activities, offer a new avenue for therapeutic interventions in cancer research, showcasing the importance of such compounds in medicinal chemistry (Gangjee et al., 2008).

Vibrational Spectroscopy for Molecular Characterization

The compound's analogs have been subject to vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, complemented by quantum computational approaches. These studies offer insights into the molecular structure, stability, and interactions, essential for developing new materials with specific properties (Mary et al., 2022).

Antimicrobial and Antifungal Potentials

Synthetic pathways leading to similar compounds have been explored for their potential in producing antimicrobial and antifungal agents. These compounds, evaluated against various pathogens, show promising activity, indicating their utility in developing new treatments for infectious diseases (Hossan et al., 2012).

Properties

IUPAC Name

N-butan-2-yl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-5-14(4)21-17(24)11-27-20-22-15-8-9-26-18(15)19(25)23(20)16-7-6-12(2)10-13(16)3/h6-10,14H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMYYRFWGVTUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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